3,4'-Dideoxy-5O-mycaminosyltylonolide
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Overview
Description
3,4'-Dideoxy-5O-mycaminosyltylonolide is a complex organic compound characterized by its intricate structure and multiple chiral centers
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4'-Dideoxy-5O-mycaminosyltylonolide involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry. The synthetic route typically begins with the preparation of the oxan-2-yl moiety, followed by the formation of the oxacyclohexadeca-dien ring system. Key reagents used in these steps include dimethylamine, hydroxy compounds, and various protecting groups to ensure selective reactions at specific sites.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The use of high-purity reagents and advanced purification techniques, such as chromatography, would be essential to obtain the desired product with high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3,4'-Dideoxy-5O-mycaminosyltylonolide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions might introduce new functional groups, altering the compound’s properties.
Scientific Research Applications
3,4'-Dideoxy-5O-mycaminosyltylonolide has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying enzyme mechanisms and interactions. In medicine, it has potential therapeutic applications due to its bioactive properties. Industrially, it can be used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3,4'-Dideoxy-5O-mycaminosyltylonolide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to form various non-covalent interactions, including hydrogen bonds and hydrophobic interactions, which facilitate its binding to target molecules. These interactions can modulate the activity of the target, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 3,4'-Dideoxy-5O-mycaminosyltylonolide include other macrocyclic compounds with multiple chiral centers and functional groups. Examples include certain antibiotics and natural products with complex ring systems.
Uniqueness: What sets this compound apart is its specific combination of functional groups and stereochemistry, which confer unique properties and reactivity
Properties
CAS No. |
127521-69-1 |
---|---|
Molecular Formula |
C31H51NO8 |
Molecular Weight |
565.7 g/mol |
IUPAC Name |
2-[(5S,6R,7R,9R,11E,13E,15R,16R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-15-(hydroxymethyl)-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde |
InChI |
InChI=1S/C31H51NO8/c1-8-27-24(18-34)15-19(2)9-11-26(35)21(4)16-23(13-14-33)30(20(3)10-12-28(36)39-27)40-31-29(37)25(32(6)7)17-22(5)38-31/h9,11,14-15,20-25,27,29-31,34,37H,8,10,12-13,16-18H2,1-7H3/b11-9+,19-15+/t20-,21+,22+,23-,24+,25-,27+,29+,30+,31-/m0/s1 |
InChI Key |
IBYMOKAONAMZRG-AAUSAPTBSA-N |
Isomeric SMILES |
CC[C@@H]1[C@H](/C=C(/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H](CCC(=O)O1)C)O[C@H]2[C@@H]([C@H](C[C@H](O2)C)N(C)C)O)CC=O)C)\C)CO |
SMILES |
CCC1C(C=C(C=CC(=O)C(CC(C(C(CCC(=O)O1)C)OC2C(C(CC(O2)C)N(C)C)O)CC=O)C)C)CO |
Canonical SMILES |
CCC1C(C=C(C=CC(=O)C(CC(C(C(CCC(=O)O1)C)OC2C(C(CC(O2)C)N(C)C)O)CC=O)C)C)CO |
Synonyms |
3,4'-dideoxy-5O-mycaminosyltylonolide 3,4'-dideoxymycaminosyl tylonolide 3,4'-dideoxymycaminosyltylonolide MC 352 MC-352 |
Origin of Product |
United States |
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